molecular formula C6H9B B1337529 1-(Bromomethyl)cyclopentene CAS No. 69543-15-3

1-(Bromomethyl)cyclopentene

Cat. No.: B1337529
CAS No.: 69543-15-3
M. Wt: 161.04 g/mol
InChI Key: NPTOTGQBAVKSOT-UHFFFAOYSA-N
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Description

1-(Bromomethyl)cyclopentene is an organic compound with the molecular formula C₆H₉Br It is a brominated derivative of cyclopentene, characterized by the presence of a bromomethyl group attached to the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)cyclopentene can be synthesized through several methods. One common approach involves the bromination of cyclopentene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group on the cyclopentene ring.

Another method involves the reaction of cyclopentene with bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄). This electrophilic addition reaction results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using bromine or N-bromosuccinimide. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and purification to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)cyclopentene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), leading to the formation of cyclopentene derivatives.

    Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under certain conditions, the bromomethyl group can be eliminated, resulting in the formation of cyclopentadiene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.

    Electrophilic Addition: Bromine (Br₂) or hydrogen bromide (HBr) in solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are typical reagents.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.

Major Products Formed

    Substitution: Cyclopentene derivatives with various functional groups replacing the bromomethyl group.

    Addition: Vicinal dihalides or halohydrins, depending on the reagents used.

    Elimination: Cyclopentadiene or other conjugated dienes.

Scientific Research Applications

1-(Bromomethyl)cyclopentene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active compounds.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Environmental Chemistry: It is studied for its reactivity and potential environmental impact.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)cyclopentene in chemical reactions involves the formation of reactive intermediates such as bromonium ions or radicals. These intermediates facilitate various transformations, including substitution, addition, and elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Bromomethyl)cyclopentene can be compared with other brominated cycloalkenes, such as:

    1-(Bromomethyl)cyclohexene: Similar in structure but with a six-membered ring.

    1-(Bromomethyl)cyclobutane: Contains a four-membered ring, leading to different reactivity.

    1-(Bromomethyl)cyclopropane: Features a three-membered ring, resulting in higher ring strain and unique reactivity.

The uniqueness of this compound lies in its five-membered ring, which provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)cyclopentene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Br/c7-5-6-3-1-2-4-6/h3H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTOTGQBAVKSOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454183
Record name 1-(bromomethyl)cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69543-15-3
Record name 1-(bromomethyl)cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)cyclopent-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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